

Feglymycin and Its Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Feglymycin**

Cat. No.: **B1672328**

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Abstract

Feglymycin, a linear 13-mer peptide isolated from *Streptomyces* sp., has emerged as a molecule of significant interest in the scientific community due to its dual biological activities. It exhibits potent anti-HIV activity and notable antibacterial efficacy, particularly against methicillin-resistant *Staphylococcus aureus* (MRSA). This technical guide provides an in-depth overview of the biological activities of **feglymycin** and its derivatives, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Feglymycin is a non-ribosomally synthesized peptide characterized by a high content of unusual nonproteinogenic amino acids, specifically 3-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine residues.^[1] Its unique structure is responsible for its distinct biological functions. The primary antiviral activity of **feglymycin** is directed against the Human Immunodeficiency Virus (HIV), where it acts as an entry inhibitor.^{[2][3]} Concurrently, its antibacterial properties are attributed to the disruption of bacterial cell wall synthesis.^[4] The exploration of **feglymycin** derivatives, particularly through alanine scanning, has provided valuable insights into the structure-activity relationships (SAR) that govern its biological effects.^[2]

Quantitative Biological Activity Data

The biological potency of **feglymycin** and its derivatives has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) for anti-HIV activity and minimum inhibitory concentrations (MIC) for antibacterial activity.

Table 1: Anti-HIV Activity of **Feglymycin** and Alanine-Scan Derivatives

| Compound | Target | Assay Cell Line | IC50 (μM) |
|----------------------|-------------------|-----------------|-----------------------|
| Feglymycin | HIV-1 replication | MT-4 | lower μM range[2] |
| [L-Ala13]-Feglymycin | HIV-1 replication | MT-4 | > 10 μM (Inactive)[2] |

Note: Specific IC50 values for other alanine-scan derivatives against HIV are not readily available in the public domain.

Table 2: Antibacterial Activity of **Feglymycin** and Alanine-Scan Derivatives against *Staphylococcus aureus*

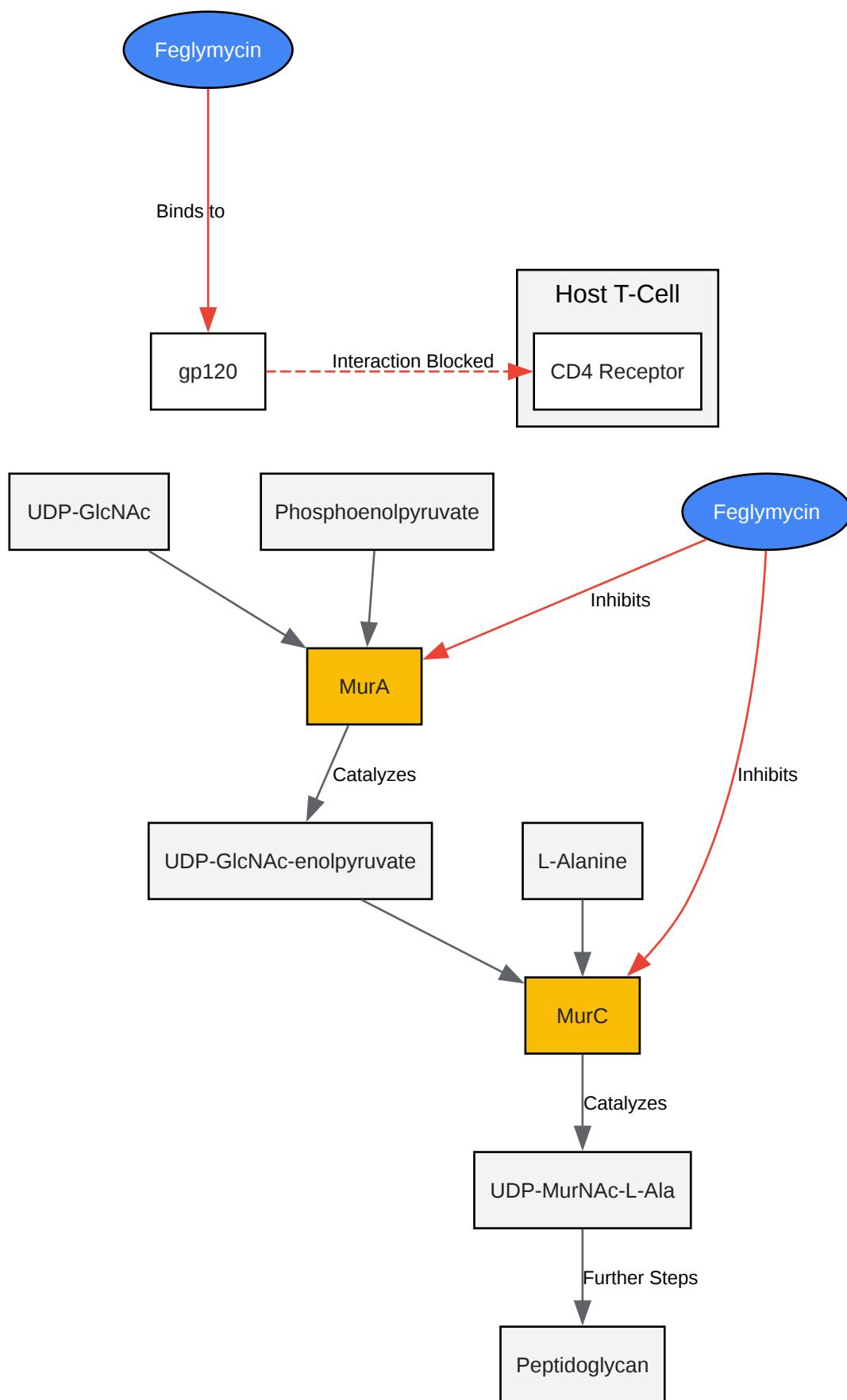
| Compound | Target Enzyme | MIC (μM) |
|------------|------------------|--|
| Feglymycin | S. aureus growth | Potent (specific value not consistently reported)[3] |
| Feglymycin | MurA (S. aureus) | IC50 = 3.5 |
| Feglymycin | MurC (S. aureus) | IC50 = 1.0 |
| Feglymycin | MurA (E. coli) | IC50 = 3.4 |
| Feglymycin | MurC (E. coli) | IC50 = 0.3 |

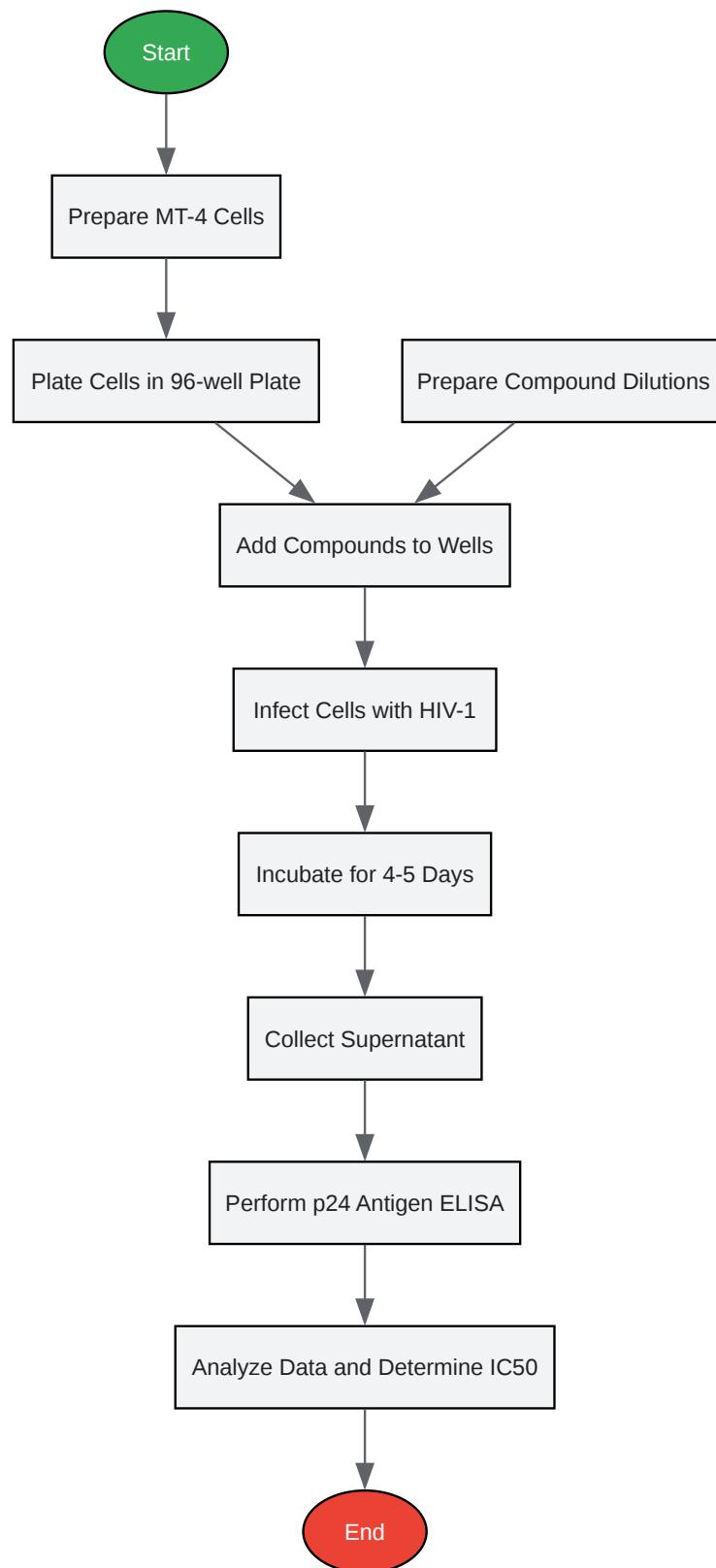
Note: While described as potent, a specific MIC value for the parent **feglymycin** against *S. aureus* is not consistently cited across reviewed literature.

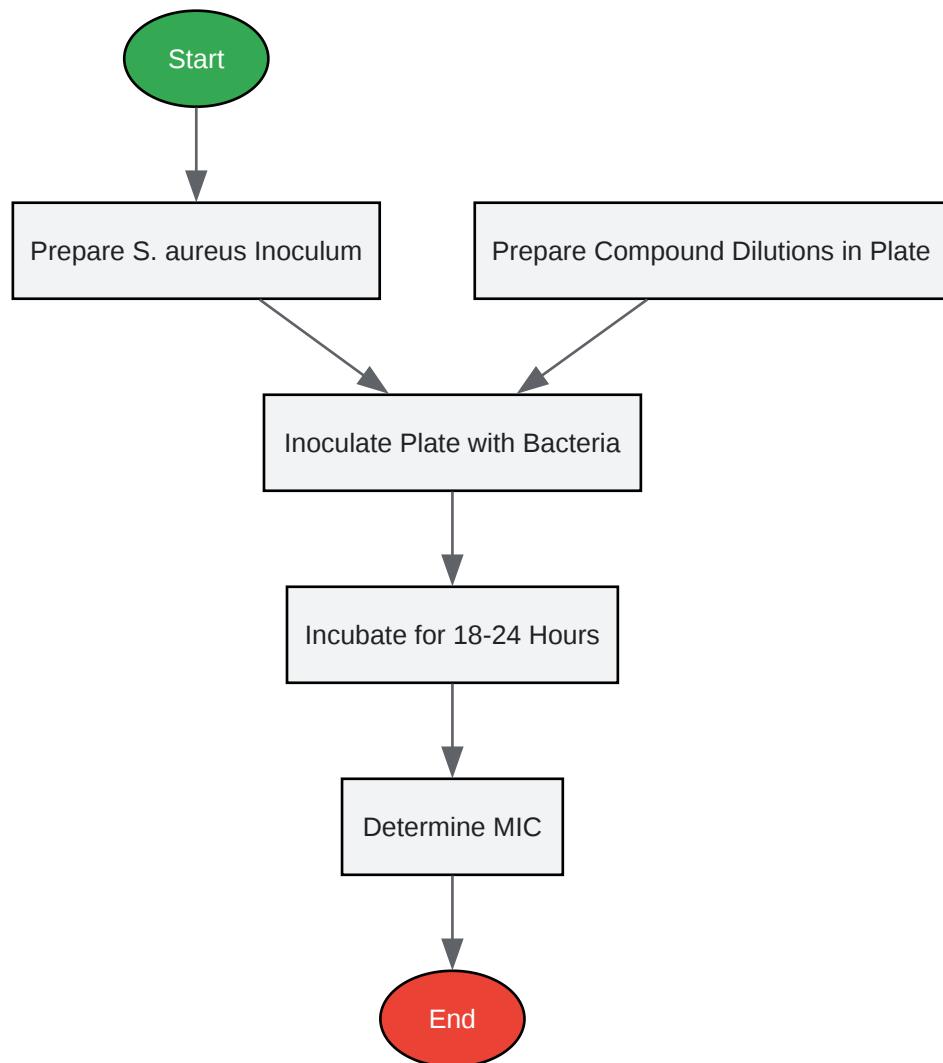
Mechanisms of Action

Anti-HIV Activity: Inhibition of Viral Entry

Feglymycin's anti-HIV mechanism is centered on the inhibition of viral entry into the host cell. It directly targets the HIV envelope glycoprotein gp120, a critical component for the virus's attachment to the host cell's CD4 receptor.^[2] By binding to gp120, **feglymycin** effectively blocks the interaction between the virus and the CD4 receptor, thereby preventing the initial step of HIV infection.^[2] Alanine-scan analysis has revealed that the L-aspartic acid residue at position 13 of the **feglymycin** peptide is crucial for this anti-HIV activity.^[2]







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